molecular formula C27H27NO4 B12309172 (R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

Cat. No.: B12309172
M. Wt: 429.5 g/mol
InChI Key: PKNDYMDWOZOGSP-UHFFFAOYSA-N
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Description

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group commonly used in peptide synthesis. This compound is particularly interesting due to its unique structure, which includes a phenyl group and a methylated amino group, making it a valuable building block in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected amino acid can then be purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is primarily related to its ability to act as a protective group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This mechanism is crucial for the efficient and selective synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

    ®-2-[Fmoc(amino)]-5-phenylpentanoic acid: Similar structure but without the methyl group on the amino group.

    ®-2-[Boc(methyl)amino]-5-phenylpentanoic acid: Uses the Boc (tert-butoxycarbonyl) group instead of the Fmoc group.

    ®-2-[Cbz(methyl)amino]-5-phenylpentanoic acid: Uses the Cbz (carbobenzyloxy) group instead of the Fmoc group.

Uniqueness

®-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is unique due to the presence of the Fmoc group, which provides excellent protection for the amino group during synthesis.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid

InChI

InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30)

InChI Key

PKNDYMDWOZOGSP-UHFFFAOYSA-N

Canonical SMILES

CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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